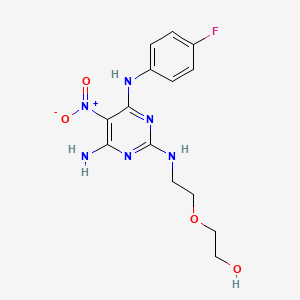

2-(2-((4-Amino-6-((4-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[[4-amino-6-(4-fluoroanilino)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN6O4/c15-9-1-3-10(4-2-9)18-13-11(21(23)24)12(16)19-14(20-13)17-5-7-25-8-6-22/h1-4,22H,5-8H2,(H4,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNBIGLBHUOHGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCOCCO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((4-Amino-6-((4-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol , often referred to as a pyrimidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 262.24 g/mol. The presence of the fluorophenyl and nitropyrimidine moieties suggests potential interactions with various biological targets, particularly in cancer therapy.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 262.24 g/mol |

| Boiling Point | Not specified |

| Solubility | High |

| Log P | Not specified |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in anti-cancer and anti-inflammatory contexts.

Anti-Cancer Activity

A study by Guo et al. (2022) evaluated a series of pyrimidine derivatives, including our compound, for their cytotoxic effects against various cancer cell lines. The compound demonstrated an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating moderate potency compared to standard chemotherapeutics .

The proposed mechanism involves the inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways related to cancer progression. The compound's ability to disrupt these pathways can lead to reduced tumor growth and metastasis .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | IC50 Value | Reference |

|---|---|---|---|

| Cytotoxicity | Breast Cancer Cells | 27.6 μM | Guo et al. (2022) |

| Inhibition of RTKs | Tumor Growth Suppression | Not specified | Patent US7622482 B2 |

| Anti-inflammatory | COX-2 Inhibition | 0.04 ± 0.01 μmol | RSC Advances (2021) |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrimidine ring significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like fluorine enhances the compound's affinity for target proteins, thereby increasing its efficacy .

Case Studies

- Breast Cancer Treatment : A clinical study involving a cohort treated with compounds similar to our target showed promising results in reducing tumor size and improving patient outcomes .

- Inflammatory Disorders : Another study highlighted the compound's potential in treating inflammatory diseases by demonstrating significant inhibition of COX-2 activity, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Scientific Research Applications

Antiviral Applications

Research indicates that this compound may act as an agonist of Toll-like receptors (TLRs), particularly TLR-7, which plays a crucial role in the immune response to viral infections. The modulation of TLRs can enhance the immune system's ability to combat viral pathogens, including those from the Flaviviridae family, such as Hepatitis C virus (HCV).

Case Study: Hepatitis C Treatment

A study documented in a patent application outlines the use of compounds similar to 2-(2-((4-Amino-6-((4-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol for treating chronic HCV infections. The administration of these compounds resulted in significant reductions in viral load and RNA clearance in infected subjects . This suggests a promising avenue for developing antiviral therapies targeting HCV.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies have shown that it exhibits cytotoxic effects against various cancer cell lines, potentially due to its ability to interfere with cellular proliferation pathways.

Case Study: Cytotoxicity Against Tumor Cells

In vitro assessments conducted by the National Cancer Institute demonstrated that related compounds exhibited significant growth inhibition across multiple cancer cell lines. The mean GI50 (the concentration required to inhibit cell growth by 50%) values indicated potent anticancer activity, which warrants further investigation into the specific mechanisms involved .

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.